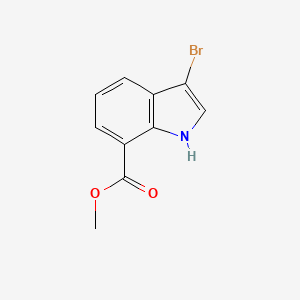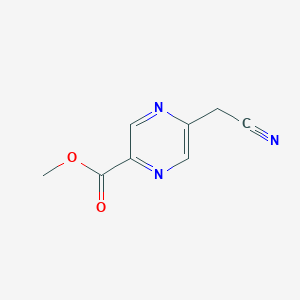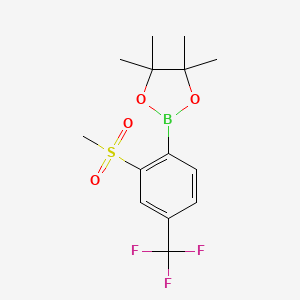
4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its utility in various chemical reactions, particularly in the formation of boronates and other boron-containing derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing oxidized products.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions include boronic acids, boron hydrides, and various substituted boronates, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Wirkmechanismus
The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile building block in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the boron atom, which can modulate its behavior in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Pinacolborane: A related compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron-containing reagent used in borylation reactions.
Catecholborane: A boron reagent used in organic synthesis.
Uniqueness: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties make it particularly useful in selective borylation reactions and in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C14H18BF3O4S |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O4S/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(14(16,17)18)8-11(10)23(5,19)20/h6-8H,1-5H3 |
InChI-Schlüssel |
QBCFBOJMQBEDES-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
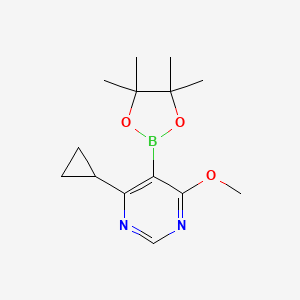



![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)

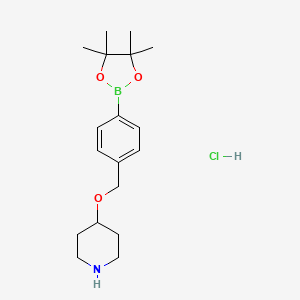
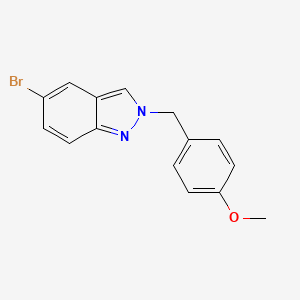
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
